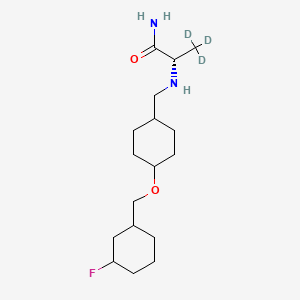
2-Diphenylphosphaniumylethyl(diphenyl)phosphanium;palladium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Diphenylphosphaniumylethyl(diphenyl)phosphanium;palladium is a complex organophosphorus compound that features prominently in the field of coordination chemistry. This compound is known for its unique structural properties and its ability to form stable complexes with transition metals, particularly palladium. These properties make it a valuable ligand in various catalytic processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diphenylphosphaniumylethyl(diphenyl)phosphanium;palladium typically involves the reaction of diphenylphosphine with a suitable palladium precursor. One common method involves the use of palladium(II) chloride as the palladium source. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired complex.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize the formation of by-products.
化学反应分析
Types of Reactions
2-Diphenylphosphaniumylethyl(diphenyl)phosphanium;palladium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the free phosphine ligand.
Substitution: The palladium center can undergo ligand exchange reactions with other phosphines or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of excess ligand and under inert atmosphere conditions.
Major Products
The major products formed from these reactions include phosphine oxides, free phosphine ligands, and various palladium complexes depending on the nature of the substituting ligand.
科学研究应用
2-Diphenylphosphaniumylethyl(diphenyl)phosphanium;palladium has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including cross-coupling reactions such as Suzuki and Heck reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of metal-based drugs.
Medicine: Research is ongoing into its use as a therapeutic agent, particularly in cancer treatment due to its ability to form stable complexes with biologically relevant molecules.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, where its catalytic properties are highly valued.
作用机制
The mechanism by which 2-Diphenylphosphaniumylethyl(diphenyl)phosphanium;palladium exerts its effects is primarily through its ability to form stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating the formation of new chemical bonds. The palladium center acts as a catalytic site, while the phosphine ligands stabilize the complex and modulate its reactivity.
相似化合物的比较
Similar Compounds
Diphenyl-2-pyridylphosphine: Another organophosphorus compound with similar structural features.
Dibromonickel, 2-diphenylphosphaniumylethyl(diphenyl)phosphanium: A nickel-based analog with similar coordination properties.
Dicyanomercury, 2-diphenylphosphaniumylethyl-diphenyl-phosphonium: A mercury-based compound with comparable ligand properties.
Uniqueness
What sets 2-Diphenylphosphaniumylethyl(diphenyl)phosphanium;palladium apart is its exceptional stability and versatility as a ligand. Its ability to form stable complexes with palladium makes it particularly valuable in catalytic applications, where it can enhance the efficiency and selectivity of various chemical reactions.
属性
分子式 |
C26H26P2Pd+2 |
|---|---|
分子量 |
506.9 g/mol |
IUPAC 名称 |
2-diphenylphosphaniumylethyl(diphenyl)phosphanium;palladium |
InChI |
InChI=1S/C26H24P2.Pd/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20H,21-22H2;/p+2 |
InChI 键 |
ORXJXACEEPAZEJ-UHFFFAOYSA-P |
规范 SMILES |
C1=CC=C(C=C1)[PH+](CC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Pd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tripotassium;(2E)-3-[6-(cyanomethylamino)-6-oxohexyl]-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate](/img/structure/B15140963.png)

![(2R,3S,5S)-5-(hydroxymethyl)-2-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B15140972.png)

![(2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzoate](/img/structure/B15141000.png)


![(2R,5R)-2-(hydroxymethyl)-5-(4-methylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-3-ol](/img/structure/B15141015.png)
![N1-Methyl-N3-[(2S)-2-(t-butoxycarbonyl)amino-3-(t-butoxycarbonyl)] propylpseudouridine](/img/structure/B15141018.png)



